1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione is a complex organic compound with the molecular formula C15H13BrN4O3 and a molecular weight of 377.193 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione involves multiple steps, typically starting with the bromination of anthraquinone derivatives followed by amination and methoxylation reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraamino-2,7-dibromo-9,10-anthracenedione: Similar in structure but with an additional bromine atom, affecting its reactivity and applications.
1,4,5,8-Tetraamino-9,10-anthracenedione: Lacks the bromine and methoxy groups, leading to different chemical properties and uses.
Properties
CAS No. |
88603-38-7 |
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Molecular Formula |
C15H13BrN4O3 |
Molecular Weight |
377.19 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-7-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-23-7-3-6(18)9-11(13(7)20)15(22)10-8(14(9)21)5(17)2-4(16)12(10)19/h2-3H,17-20H2,1H3 |
InChI Key |
LGXJLCVTXAEALZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
Origin of Product |
United States |
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